2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
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Overview
Description
2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is a chemical compound with the molecular weight of 280.32 . It is a white to yellow powder or crystals . The IUPAC name of this compound is [4-(tert-butoxycarbonyl)-1-piperazinyl]acetic acid dihydrate .
Molecular Structure Analysis
The InChI code of this compound is1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.32 . It appears as a white to yellow powder or crystals . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Therapeutic Applications
Piperazine Derivatives for Therapeutic Use
Piperazine and its derivatives, including compounds like "2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid," play a significant role in drug design due to their versatility and presence in various therapeutic agents. These compounds are integral to a wide array of drugs with diverse pharmacological activities, such as antipsychotic, antidepressant, anticancer, and antiviral properties. Modifications to the piperazine nucleus can lead to significant differences in medicinal potential, highlighting the importance of this moiety in the development of new pharmaceuticals (Rathi et al., 2016).
Mechanisms of Action
DNA Interactions
The binding affinity of piperazine derivatives to DNA, particularly their interaction with the minor groove of double-stranded DNA, is a crucial area of study. Compounds like Hoechst 33258, a piperazine derivative, show specificity for AT-rich sequences, offering insights into the design of drugs targeting DNA for therapeutic purposes. Such studies assist in understanding the molecular basis for DNA sequence recognition and binding, contributing to the rational design of new therapeutic agents (Issar & Kakkar, 2013).
Antimicrobial Properties
Anti-mycobacterial Activity
Piperazine-based compounds exhibit notable anti-mycobacterial properties, with several molecules displaying potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The structure-activity relationship (SAR) of these piperazine-based anti-TB molecules provides valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Synthesis of N-heterocycles
Chiral Sulfinamides in N-heterocycle Synthesis
Tert-butanesulfinamide, a chiral sulfinamide, is extensively used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles such as piperidines, pyrrolidines, and azetidines. This methodology provides access to a diverse range of structures that are key to many natural products and therapeutically relevant compounds, demonstrating the critical role of chiral sulfinamides in asymmetric synthesis (Philip et al., 2020).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305, P338, P351 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if in eyes .
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCVUIFTKFUZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659678 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid | |
CAS RN |
183591-72-2 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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